Enzyme Inhibition: Potent Inhibition of 17α-Hydroxylase by 20alpha-Dihydropregnenolone
20alpha-Dihydropregnenolone functions as a competitive inhibitor of human testicular steroid 17α-hydroxylase. In vitro studies demonstrated its inhibitory activity against both pregnenolone and progesterone substrates [1]. This is a specific and quantifiable biochemical interaction not observed for the closely related 17α,20α-Dihydroxy-4-pregnen-3-one at the same concentration, which showed no inhibitory effect [1].
| Evidence Dimension | Inhibition of 17α-hydroxylase |
|---|---|
| Target Compound Data | Inhibited activity of 17α-hydroxylase |
| Comparator Or Baseline | 17α,20α-Dihydroxy-4-pregnen-3-one: No inhibition |
| Quantified Difference | Target compound shows clear inhibition; comparator shows no effect. |
| Conditions | In vitro enzyme assay using human testicular tissue. |
Why This Matters
This data directly supports the use of this compound as a specific inhibitor in steroidogenesis research, a role that cannot be fulfilled by its close structural analog.
- [1] Fan, D. F., Oshima, H., Troen, B. R., & Troen, P. (n.d.). Studies on 20α-dihydropregnenolone inhibition of human testicular steroid 17α-hydroxylase. View Source
